4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide
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Overview
Description
4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide is a complex organic compound with the molecular formula C23H21ClN2O. This compound is known for its unique chemical structure, which includes a chloro-substituted benzene ring, a tetrahydroquinoline moiety, and a phenylbenzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroquinoline Moiety: The starting material, 2-methyl-1,2,3,4-tetrahydroquinoline, is synthesized through a cyclization reaction of an appropriate precursor.
Chlorination: The tetrahydroquinoline is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Sulfonamide Formation: The chlorinated tetrahydroquinoline is reacted with benzenesulfonyl chloride in the presence of a base like triethylamine (TEA) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, in polar aprotic solvents.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers and bacterial infections.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in cellular processes.
Interacting with DNA: Intercalating into DNA strands, thereby disrupting replication and transcription.
Modulating Signaling Pathways: Affecting key signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide
- 4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted benzene ring, tetrahydroquinoline moiety, and phenylbenzenesulfonamide group make it a versatile compound with diverse applications .
Biological Activity
4-Chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide is a chemical compound that has garnered attention for its potential biological activities. This compound, with the CAS number 305864-39-5, is structurally characterized by its unique combination of chloro and tetrahydroquinoline moieties, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H21ClN2O. The compound features a chloro group and a tetrahydroquinoline structure that are integral to its biological activity.
Property | Value |
---|---|
Molecular Weight | 376.88 g/mol |
CAS Number | 305864-39-5 |
MDL Number | MFCD01156106 |
Hazard Classification | Irritant |
Anticancer Properties
Tetrahydroquinoline derivatives have also been explored for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with various cellular pathways. For example, certain derivatives have been shown to inhibit the proliferation of breast cancer cells through the modulation of signaling pathways involved in cell cycle regulation.
Case Studies
- Case Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various tetrahydroquinoline derivatives. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Case Study on Anticancer Effects : Research conducted by Zhang et al. (2020) demonstrated that tetrahydroquinoline-based compounds could effectively inhibit the growth of lung cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and apoptosis.
Properties
IUPAC Name |
4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2S/c1-16-15-22(20-9-5-6-10-21(20)24-16)25(18-7-3-2-4-8-18)28(26,27)19-13-11-17(23)12-14-19/h2-14,16,22,24H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRITAIXYVAHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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